5-(4-Methylpyridin-2-yl)pentan-2-one
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Overview
Description
5-(4-Methylpyridin-2-yl)pentan-2-one is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol It is a derivative of pyridine, characterized by a methyl group at the 4-position of the pyridine ring and a pentan-2-one chain attached to the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpyridin-2-yl)pentan-2-one typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with a suitable ketone under acidic or basic conditions. One common method involves the use of a Grignard reagent, where 4-methyl-2-pyridinecarboxaldehyde reacts with a Grignard reagent derived from pentan-2-one . The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpyridin-2-yl)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(4-Methylpyridin-2-yl)pentan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Methylpyridin-2-yl)pentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Pentanone, oxime: Similar in structure but with an oxime group instead of a ketone.
Butanone oxime: A smaller molecule with an oxime group.
Acetone oxime: Another smaller molecule with an oxime group.
Uniqueness
5-(4-Methylpyridin-2-yl)pentan-2-one is unique due to the presence of both a pyridine ring and a pentan-2-one chain, which imparts specific chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
146431-61-0 |
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Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
5-(4-methylpyridin-2-yl)pentan-2-one |
InChI |
InChI=1S/C11H15NO/c1-9-6-7-12-11(8-9)5-3-4-10(2)13/h6-8H,3-5H2,1-2H3 |
InChI Key |
DSPXMTVWMMICFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)CCCC(=O)C |
Origin of Product |
United States |
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